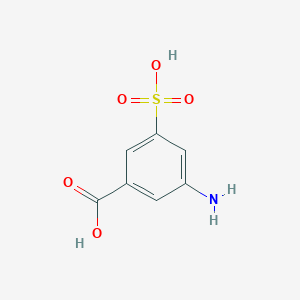

3-Amino-5-sulfobenzoic acid

Description

Significance within Sulfonated Benzoic Acid Chemistry

Sulfonated benzoic acids are a class of organic compounds that play a crucial role as intermediates in the synthesis of various chemicals, including dyes and pharmaceuticals. solubilityofthings.com The introduction of a sulfonic acid group (-SO3H) to the benzoic acid backbone significantly alters its physical and chemical properties. solubilityofthings.com Notably, it enhances water solubility, a desirable characteristic in many industrial and research applications. solubilityofthings.com

3-Amino-5-sulfobenzoic acid distinguishes itself within this class through the presence of an additional amino group (-NH2). This amino group introduces a basic character to the otherwise acidic molecule, making it amphoteric. This dual nature allows for a wider range of reactions and applications. For instance, the amino group can be diazotized and coupled to form azo dyes, a process of significant industrial importance. cymitquimica.comdyestuffintermediates.com

The strategic placement of the functional groups on the benzene (B151609) ring—the amino and sulfonic acid groups at the meta-positions relative to the carboxylic acid—influences the electronic properties and reactivity of the molecule. This specific arrangement is key to its utility in the synthesis of complex molecules and materials.

Overview of Structural Features Relevant to Reactivity

The reactivity of this compound is a direct consequence of its distinct structural features. The benzene ring provides a stable aromatic core, while the three functional groups—carboxylic acid, sulfonic acid, and amino group—are the primary sites for chemical reactions.

The carboxylic acid group (-COOH) is an acidic functional group that can undergo typical reactions of carboxylic acids, such as esterification and amide formation. It also plays a crucial role in the formation of coordination polymers by coordinating with metal ions. iucr.orgnih.gov

The sulfonic acid group (-SO3H) is a strong acidic group that is typically ionized in aqueous solutions. solubilityofthings.com Its high polarity significantly contributes to the water solubility of the compound. solubilityofthings.com In the context of coordination chemistry, the sulfonate group can act as a ligand, binding to metal centers. iucr.orgnih.gov

The amino group (-NH2) imparts basic properties to the molecule and is a key site for various organic reactions. cymitquimica.com It can be acylated, alkylated, and, most notably, diazotized. The diazotization reaction, which converts the amino group into a diazonium salt, is a versatile intermediate step for introducing a wide range of other functional groups or for coupling reactions to form azo compounds. cymitquimica.comdyestuffintermediates.com

The interplay of these three functional groups on the aromatic ring creates a molecule with a unique electronic landscape, influencing its role as a building block in supramolecular chemistry and the synthesis of novel materials. iucr.orgnih.goviucr.org For example, in the formation of coordination polymers, the different coordination abilities of the carboxylate and sulfonate groups, along with the potential for hydrogen bonding involving the amino group, lead to complex and diverse structural architectures. iucr.orgnih.gov

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H7NO5S |

| Molecular Weight | 217.20 g/mol stenutz.eu |

| Appearance | White to off-white crystalline powder solubilityofthings.com |

| CAS Number | 5855-79-8 chemicalbook.com |

| InChIKey | ZYIWQQOVIPGGPG-UHFFFAOYSA-N stenutz.eu |

| SMILES | Nc1cc(cc(c1)S(=O)=O)C(O)=O stenutz.eu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-sulfobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c8-5-1-4(7(9)10)2-6(3-5)14(11,12)13/h1-3H,8H2,(H,9,10)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIWQQOVIPGGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)S(=O)(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310841 | |

| Record name | 3-Amino-5-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-79-8 | |

| Record name | 3-Amino-5-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5855-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Amino 5 Sulfobenzoic Acid

Direct Synthetic Routes

Direct synthetic routes involve the stepwise functionalization of an aromatic ring. The order of reactions is crucial, as the directing effects of the existing substituents (ortho-, para-, or meta-directing) guide the position of the next incoming group.

A key step in the synthesis is the introduction of the amino group, which is typically accomplished by the reduction of a nitro group. This two-step nitration-reduction sequence is a fundamental transformation in the synthesis of aromatic amines.

The synthesis of the target compound often begins with 3-sulfobenzoic acid, which is then nitrated. The nitration is carried out using fuming nitric acid, which introduces a nitro group at the 5-position, yielding 3-nitro-5-sulfobenzoic acid. prepchem.com The sulfonic acid and carboxylic acid groups are both meta-directing, which favors the substitution at the C-5 position.

The final step in this sequence is the reduction of the nitro intermediate. The nitro group of 3-nitro-5-sulfobenzoic acid is reduced to an amino group to form the final product, 3-Amino-5-sulfobenzoic acid. prepchem.com A common method for this transformation is catalytic hydrogenation. prepchem.com This general approach of reducing a nitro-precursor is also used in the synthesis of related compounds, such as the preparation of 3-aminobenzoic acid from 3-nitrobenzoic acid. wikipedia.org

The introduction of the sulfonic acid group is another critical functionalization step. A common route starts with benzoic acid, which is sulfonated by heating it with concentrated sulfuric acid in the presence of sulfur trioxide (a mixture known as oleum (B3057394) or fuming sulfuric acid). prepchem.com The carboxylic acid group is a meta-director, which guides the sulfonic acid group to the 3-position, forming 3-sulfobenzoic acid. prepchem.com This intermediate is then used for the subsequent nitration step. prepchem.com

Alternative reagents can also be employed for sulfonation. For instance, chlorosulfonic acid is used in the synthesis of other sulfonated benzoic acid derivatives, often at controlled low temperatures (e.g., 0–5°C) to manage the reaction's high reactivity and prevent side reactions.

Nitration and Subsequent Reduction Protocols

Methodological Advancements in Synthesis

Research in synthetic chemistry continues to seek improvements in reaction efficiency, safety, and environmental impact. These advancements are reflected in the techniques used for key steps like reduction and in the methods used to plan and optimize reaction pathways.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. In the synthesis of this compound, the reduction of 3-nitro-5-sulfobenzoic acid is effectively achieved using a palladium on charcoal (Pd/C) catalyst in a solvent system like a 50% ethanol (B145695)/water mixture. prepchem.com This method is favored for its high yield and the clean nature of the reaction, where the primary byproduct is water.

The conditions for catalytic hydrogenation can be optimized for specific substrates and scales. In related syntheses, such as the preparation of m-aminobenzenesulfonic acid or 3,5-diaminobenzoic acid, specific parameters are defined to maximize yield and purity while ensuring catalyst stability. google.comgoogle.com These advancements include the use of membrane filtration to recover the catalyst for reuse, which enhances the economic and environmental viability of the process. google.com

Table 1: Comparative Data on Catalytic Hydrogenation Conditions for Related Aromatic Amines This table presents data from the synthesis of structurally related compounds to illustrate typical process parameters.

| Parameter | Process for m-aminobenzenesulfonic acid google.com | Process for 3,5-diaminobenzoic acid google.com |

|---|---|---|

| Starting Material | m-nitrobenzene sulfonic acid | 3,5-dinitrobenzoic acid |

| Catalyst | Not specified in abstract, common is Pd/C | Pd/C |

| Hydrogen Pressure | 1.0 - 1.5 MPa | 3.0 - 4.0 MPa |

| Temperature | 75 - 90 °C | 50 - 60 °C |

| Reported Yield | Not specified | > 95% |

| Reported Purity | Not specified | > 99% (HPLC) |

Recent research has also explored novel catalyst systems, such as palladium-doped Metal-Organic Frameworks (MOFs), which can offer high catalytic activity, sometimes comparable or superior to the industrial standard Pd/C for certain hydrogenation reactions. mdpi.com

Modern synthetic chemistry increasingly utilizes computational tools to predict reaction outcomes and optimize pathways. Computational studies, such as those employing Density Functional Theory (DFT), can model reaction mechanisms and predict the regioselectivity of electrophilic aromatic substitutions like sulfonation.

For example, in a system analogous to the sulfonation of benzoic acid, computational analysis can show how the electron-withdrawing nature of a carboxylic acid group deactivates the aromatic ring towards substitution but directs incoming electrophiles to the meta-positions (C-3 and C-5). These models achieve this by calculating the energies of the reaction intermediates (such as sigma-complexes), demonstrating that the meta-attack pathway is energetically more favorable. This predictive capability allows chemists to better understand and control the synthesis of complex molecules like this compound, potentially reducing the need for extensive empirical experimentation.

Advanced Analytical Characterization of 3 Amino 5 Sulfobenzoic Acid

Spectroscopic Analysis Methods

Spectroscopy is a fundamental tool for elucidating the structural and electronic features of 3-Amino-5-sulfobenzoic acid. Each technique offers a unique window into the molecule's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H-NMR Spectroscopy : In a suitable solvent like DMSO-d₆, the ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, the protons on the benzene (B151609) ring will appear as distinct multiplets. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid and carboxylic acid groups.

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The natural abundance of the ¹³C isotope is low (about 1.1%), which means that obtaining a spectrum may require more concentrated samples or longer acquisition times. hw.ac.uk The chemical shifts of the aromatic carbons are influenced by the attached functional groups. hw.ac.uk For instance, carbons bonded to electron-withdrawing groups will be deshielded and appear at a higher chemical shift (downfield), while those attached to electron-donating groups will be shielded and appear at a lower chemical shift (upfield). The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 160-185 ppm.

A representative ¹³C-NMR spectrum in DMSO shows the following peaks: δ:141.6 (C7), 132.4 (C8), 129 (C1), 125.4 (C2,C6), 122(C3,C5). researchgate.net

Table 1: Representative ¹³C-NMR Chemical Shifts for a Substituted Benzoic Acid Derivative.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 129 |

| C2, C6 | 125.4 |

| C3, C5 | 122 |

| C7 | 141.6 |

| C8 | 132.4 |

Data sourced from a study on a related substituted benzoic acid derivative. researchgate.net

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to:

N-H stretching of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

O-H stretching of the carboxylic acid group, which is usually a broad band in the range of 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands.

C=O stretching of the carboxylic acid, a strong, sharp peak around 1700-1725 cm⁻¹.

S=O stretching of the sulfonic acid group, which shows strong, characteristic bands in the regions of 1342-1350 cm⁻¹ (asymmetric) and 1150-1165 cm⁻¹ (symmetric).

C-N stretching of the aromatic amine, typically found in the 1250-1335 cm⁻¹ region.

Aromatic C-H and C=C stretching vibrations, which appear in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

The presence of these characteristic bands in the IR spectrum confirms the presence of the respective functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of UV and visible light, which corresponds to electronic transitions between different energy levels within the molecule. The presence of the benzene ring, along with the amino, carboxyl, and sulfonic acid groups, gives rise to characteristic absorption bands.

The UV-Vis spectrum of aromatic compounds typically shows a primary absorption band at shorter wavelengths and a secondary band at longer wavelengths. up.ac.za For a related compound, 3-aminobenzoic acid, absorption maxima are observed at 194 nm, 226 nm, and 272 nm. sielc.com The introduction of the sulfonic acid group in this compound can cause shifts in these absorption bands. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), can be influenced by solvent polarity and pH. up.ac.za The analysis of these bands helps in understanding the electronic transitions (e.g., π → π* and n → π*) within the molecule.

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. nih.gov It relies on the inelastic scattering of monochromatic light. While some vibrational modes may be weak or absent in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. This complementarity provides a more complete vibrational fingerprint of the molecule.

For this compound, Raman spectroscopy can provide detailed information about the vibrations of the aromatic ring and the sulfonate group. The symmetric stretching of the sulfonate group, for instance, often gives a strong Raman signal. nih.gov The technique is particularly useful for studying samples in aqueous solutions, as water is a weak Raman scatterer. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

X-ray Diffraction for Solid-State Structure

X-ray diffraction techniques are essential for determining the arrangement of atoms in the solid state, providing definitive information about the crystal structure.

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing crystalline solids. mdpi.com When a powdered sample of this compound is irradiated with X-rays, the crystalline domains diffract the X-rays at specific angles, producing a characteristic diffraction pattern. This pattern is a fingerprint of the crystalline phase and can be used for identification and to assess purity.

The PXRD pattern consists of a series of peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are determined by the crystal lattice parameters (the dimensions of the unit cell) and the arrangement of atoms within the unit cell. Analysis of the PXRD data can reveal information about the crystal system, space group, and unit cell dimensions of this compound. nih.gov It is also a key technique for identifying different polymorphic forms of a compound, which may exhibit different physical properties. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-aminobenzoic acid |

| DMSO-d₆ |

Single Crystal X-ray Diffraction for Detailed Structural Elucidation of Related Complexes

For instance, the structural analysis of a cadmium(II) coordination compound incorporating 2-amino-5-sulfobenzoic acid (a positional isomer of the title compound) revealed a distorted octahedral geometry around the central metal atom. nih.gov In this complex, the ligand coordinates to the cadmium ion through the oxygen atoms of the sulfonate group. nih.gov The analysis further detailed how intermolecular hydrogen bonding involving the amino and carboxyl groups leads to the formation of a three-dimensional network. nih.gov

The key findings from such studies on related complexes are summarized in the table below, illustrating the type of detailed structural information obtained from single crystal X-ray diffraction.

| Parameter | Observation in Related Amino-sulfobenzoic Acid Complexes | Significance |

| Coordination Mode | Ligands coordinate to metal centers (e.g., Cd(II), Cu(II)) typically through sulfonate or carboxylate oxygen atoms. nih.govresearchgate.net | Reveals the primary interaction sites of the molecule in complex formation. |

| Metal Geometry | Commonly observed geometries include distorted octahedral. nih.gov | Defines the three-dimensional arrangement of ligands around the central metal ion. |

| Supramolecular Assembly | Extensive intermolecular hydrogen bonding involving amino, carboxylate, and sulfonate groups leads to the formation of 2D and 3D networks. nih.govresearchgate.net | Explains the extended structure and stability of the crystalline material. |

| Crystal System | Determined for each specific complex (e.g., Orthorhombic). researchgate.net | Provides fundamental crystallographic information about the material. |

These examples underscore the capability of single crystal X-ray diffraction to provide a definitive structural characterization of complex materials involving sulfonated aminobenzoic acids.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and quantification of this compound from impurities and in complex mixtures. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the predominant techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method for this compound and its isomers or related compounds typically involves reverse-phase (RP) chromatography. sielc.comsielc.com Method development focuses on optimizing parameters such as the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity.

A common approach for analyzing polar aromatic acids like this compound involves using a C18 stationary phase. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. sielc.comsielc.com The pH of the mobile phase is a critical parameter, as it controls the ionization state of the acidic (sulfonic and carboxylic) and basic (amino) functional groups, which in turn significantly affects the retention time of the analyte. An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com

The table below outlines typical starting parameters for the HPLC analysis of related aminobenzoic and aminosulfonic acids.

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., Formic Acid) sielc.comsielc.com | Elution of the analyte from the column. |

| Detection | UV at ~250 nm helixchrom.com | Quantification based on the aromatic structure. |

| Flow Rate | 0.6-1.0 mL/min | Controls analysis time and separation efficiency. |

| Injection Volume | 2-10 µL helixchrom.comnih.gov | Amount of sample introduced for analysis. |

Optimization of these parameters, particularly the gradient elution program (the change in mobile phase composition over time), is crucial for resolving this compound from its potential impurities, such as positional isomers.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Analytical Efficiency

Ultra-high-performance liquid chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which allows for significantly faster analyses and higher resolution compared to traditional HPLC. lcms.cz The application of UHPLC to the analysis of compounds like this compound can lead to substantial improvements in analytical efficiency, including reduced run times and solvent consumption while maintaining or even enhancing separation performance. nih.govacs.org

UHPLC methods developed for other amino acids and polar compounds demonstrate the potential for rapid and sensitive measurements. lcms.czfrontiersin.org For instance, a UHPLC-MS/MS method for the analysis of 18 different amino acids in meat samples highlights the speed and sensitivity of the technique. frontiersin.org A typical UHPLC system for a related analysis might employ a C18 column (e.g., 150 x 2.1 mm, 1.7 µm) with a flow rate around 0.35-0.4 mL/min. nih.govprotocols.io The use of a gradient elution with mobile phases such as acetonitrile and water containing additives like ammonium (B1175870) formate (B1220265) and formic acid is common. nih.gov

The advantages of transitioning from HPLC to UHPLC for the analysis of this compound are summarized below.

| Feature | HPLC | UHPLC | Benefit of UHPLC |

| Particle Size | 3-5 µm | < 2 µm nih.gov | Higher efficiency, better resolution. |

| Analysis Time | Typically >10-20 min lcms.cz | Typically <10 min lcms.cz | Increased sample throughput. |

| Solvent Consumption | Higher | Lower | Reduced operational costs and environmental impact. |

| Peak Capacity | Lower | Higher | Improved separation of complex mixtures. |

The enhanced efficiency of UHPLC makes it a superior choice for high-throughput screening and for the detailed analysis of purity, where the separation of closely related isomers is critical.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the molecular characterization of this compound, providing definitive information on its molecular weight and structure.

Application in Structure Confirmation and Purity Assessment

Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS), is used to confirm the identity and assess the purity of this compound. Electrospray ionization (ESI) is a common ionization technique for such polar molecules. In ESI-MS, the molecular weight is confirmed by observing the molecular ion. For this compound (C₇H₇NO₅S, molecular weight 217.20 g/mol ), analysis in negative ion mode would be expected to show a prominent deprotonated molecule [M-H]⁻ at an m/z of approximately 216.0. stenutz.eu

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For aromatic sulfonic acids, characteristic fragmentation pathways include the loss of SO₂ (64 Da) or SO₃ (80 Da). For carboxylic acids, a common loss is that of CO₂ (44 Da) from the deprotonated molecule. libretexts.org The fragmentation of the [M-H]⁻ ion of sulfobenzoic acid isomers has been studied, and the differences in their MS/MS spectra can be used for differentiation. researchgate.net This capability is crucial for distinguishing this compound from its isomers during purity assessment.

Derivatization Strategies for Enhanced Mass Spectrometric Detection

In some analytical scenarios, particularly when very low detection limits are required, the inherent ionization efficiency of this compound may be insufficient. Chemical derivatization is a strategy employed to modify the analyte's structure to improve its chromatographic behavior or, more commonly, its mass spectrometric response. researchgate.netsigmaaldrich.com

For compounds with amino groups, a variety of derivatization reagents are available that can enhance ionization efficiency. jasco-global.com A novel derivatization strategy developed for other classes of molecules involves using a reagent with a sulfonyl group, such as 3-(chlorosulfonyl)benzoic acid, to introduce a permanently charged or easily ionizable tag. nih.govacs.org This "charge-switch" derivatization can significantly enhance sensitivity in negative ion mode ESI-MS. nih.gov The reaction targets hydroxyl or amino groups on the analyte, forming a sulfonic ester or sulfonamide, respectively. nih.gov

Another approach involves derivatizing the amino group to introduce a moiety that is more readily ionized or that directs fragmentation in a more predictable way. google.com For example, derivatization with reagents that introduce a fixed positive or negative charge can dramatically improve the signal-to-noise ratio in MS analysis. google.com While derivatization adds a step to sample preparation, the resulting improvement in sensitivity can be essential for trace-level analysis. researchgate.net

Peptide Fragmentation Analysis Using Sulfonyl-Containing Reagents

The identification and sequencing of peptides and proteins are fundamental in proteomics research. Mass spectrometry (MS) is a primary tool for this purpose, and the fragmentation of peptides within the mass spectrometer provides crucial sequence data. acs.org The presence of a sulfonyl group, such as that in this compound, is significant in derivatization strategies designed to control and simplify peptide fragmentation patterns.

The use of reagents containing a sulfonyl moiety, particularly sulfonic acid groups, represents a distinct strategy in peptide analysis. acs.orggoogle.com Unlike traditional methods that often result in cationic derivatives, derivatization with a sulfonic acid group introduces a fixed negative charge. This approach has been shown to dramatically improve the quality of sequence data obtained with techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. acs.org

The key principle involves attaching the sulfonyl-containing reagent to the N-terminus of a peptide. pnas.org This derivatization promotes efficient, charge-remote fragmentation of the peptide's backbone amide bonds. pnas.org Specifically, for tryptic peptides which have a basic residue (lysine or arginine) at the C-terminus, the N-terminal sulfonic acid group helps to neutralize the charge at that end. This suppresses the formation of N-terminal fragment ions (a- and b-type ions) in positive ion mode analysis. pnas.org Consequently, the resulting mass spectrum is simplified, showing an enhanced signal for a single series of C-terminal fragment ions (y-ions). pnas.org This clean spectrum, dominated by one ion series, facilitates straightforward de novo sequencing. pnas.org

This method offers several advantages:

Simplified Spectra: It reduces the complexity of fragmentation patterns, making spectra easier to interpret. acs.orgpnas.org

Enhanced Sensitivity: It can lead to dramatic increases in fragmentation efficiencies and the signal-to-noise ratios of fragment ions. pnas.org

Automation: The derivatization chemistry is often simple, fast, and water-compatible, making it suitable for high-throughput and automated sequencing applications. acs.orggoogle.com

While many studies focus on reagents like 4-sulfophenyl isothiocyanate (SPITC), the underlying principle applies to other sulfonyl-containing molecules. The presence of the sulfonyl group is the key factor that reduces the signal intensity of certain peptide fragments due to its intrinsic negative charge, thereby simplifying the resulting spectra. nih.gov

| Feature | Description | Reference |

| Derivatization Target | N-terminus of peptides. | pnas.org |

| Key Functional Group | Sulfonic acid (-SO₃H). | acs.orgpnas.org |

| Primary MS Technique | MALDI-MS, ESI-MS. | acs.org |

| Effect on Fragmentation | Promotes charge-remote fragmentation; enhances y-ion series. | pnas.org |

| Resulting Spectrum | Simplified, easy-to-interpret spectra dominated by a single ion series. | acs.orgpnas.org |

| Advantage | Improves de novo sequencing, sensitivity, and potential for automation. | acs.orgpnas.org |

Other Characterization Methodologies

Scanning Electron Microscopy (SEM) is a powerful and versatile technique for investigating the surface morphology and topography of materials at high resolution. e3s-conferences.orgelectron-microscopes.comresearchgate.net The method involves scanning a sample's surface with a focused beam of electrons. azooptics.com The interactions between the electrons and the atoms of the sample generate various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. electron-microscopes.com

Secondary electrons have low energy and escape from the top few nanometers of the material's surface, making them ideal for revealing detailed surface topography with resolutions that can be better than one nanometer. electron-microscopes.comminia.edu.eg This makes SEM an essential tool for characterizing the morphology of materials derived from or incorporating this compound, such as polymers, metal-organic frameworks, or other composites. By analyzing the size, shape, and texture of these materials, researchers can gain insights into their formation mechanisms and physical properties. researchgate.net

The information obtained from SEM analysis is crucial for understanding how synthesis conditions affect the final structure of a material, which in turn influences its performance in various applications. researchgate.net

| Information Provided by SEM | Description | Reference |

| Topography & Morphology | Provides high-resolution images of surface features, including shape, texture, and roughness. | e3s-conferences.orgelectron-microscopes.com |

| Composition | When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental composition and distribution maps of the sample surface. | e3s-conferences.orgazooptics.com |

| Resolution | Modern SEMs can achieve resolutions below 1 nm, allowing for nanoscale characterization. | electron-microscopes.comazooptics.com |

| Sample Type | Applicable to a wide range of bulk, solid materials. | azooptics.com |

| Imaging Signal | Primarily uses secondary electrons for topographic imaging and backscattered electrons for compositional contrast. | electron-microscopes.com |

Automated amino acid analyzers are specialized high-performance liquid chromatography (HPLC) systems designed for the precise and reliable quantification of amino acids in various samples, including protein hydrolysates and physiological fluids. researchgate.netscioninstruments.com These systems typically employ ion-exchange chromatography to separate the amino acids, followed by detection. researchgate.netscioninstruments.com

In the context of sample preparation for amino acid analysis, reagents related to sulfobenzoic acid are utilized. For instance, 2-hydroxy-5-sulfobenzoic acid has been used during the sample homogenization and extraction phase. researchgate.net Its role is often to precipitate proteins while keeping free amino acids in solution, effectively cleaning up the sample before analysis.

Following extraction, the amino acids are separated on an ion-exchange column. A common detection method involves post-column derivatization with a reagent like ninhydrin, which reacts with the amino acids to form a colored compound that can be measured with a visible light detector. researchgate.net Alternatively, pre-column derivatization with fluorescent reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used for higher sensitivity. nih.govresearchgate.net

The entire process, from injection to separation and detection, is typically fully automated, ensuring high reproducibility and throughput. scioninstruments.comnih.gov Method validation for such analyzers demonstrates high accuracy, precision, and linearity over a specific concentration range. researchgate.net

| Parameter | Typical Performance Value | Reference |

| Technique | Automated Ion-Exchange Chromatography with post-column derivatization. | researchgate.net |

| Linearity (r²) | > 0.99 | researchgate.net |

| Recovery | 87.18% to 118.08% | researchgate.net |

| Limit of Detection (LOD) | < 0.059 mg/100 g | researchgate.net |

| Limit of Quantification (LOQ) | < 0.198 mg/100 g | researchgate.net |

| Precision (Intra/Inter-day) | < 14.62% | researchgate.net |

Computational and Theoretical Investigations of 3 Amino 5 Sulfobenzoic Acid

Quantum Chemical Approaches to Molecular Structure

Quantum chemical methods are instrumental in elucidating the three-dimensional arrangement of atoms in a molecule and its vibrational properties. For 3-Amino-5-sulfobenzoic acid, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly powerful tools.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. numberanalytics.com It is widely employed for geometry optimization, a process that determines the most stable arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. numberanalytics.com For complex organic molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to predict bond lengths, bond angles, and dihedral angles. science.govresearchgate.net

Vibrational analysis, also performed using DFT, calculates the frequencies of molecular vibrations. mdpi.com This information is crucial for interpreting experimental infrared (IR) and Raman spectra, as the calculated frequencies can be correlated with specific vibrational modes of the functional groups within the molecule, such as the amino, sulfonic acid, and carboxylic acid groups. mdpi.comnih.gov The comparison between theoretical and experimental vibrational spectra helps in confirming the molecular structure. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgmdpi.com This method is particularly useful for predicting electronic absorption spectra, providing information about the wavelengths of light a molecule absorbs and the nature of the corresponding electronic transitions. science.govrsc.org For this compound, TD-DFT calculations can elucidate how the molecule interacts with light and can predict properties like its UV-Vis absorption maxima. science.gov These calculations can also offer insights into the charge-transfer characteristics of the excited states. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide several descriptors that help in understanding and predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Chemical Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ekb.eg The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ekb.egresearchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, analysis of the HOMO and LUMO can reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. science.gov A reported HOMO-LUMO energy gap for a related compound was 3.92 eV, indicating a significant energy barrier for electronic excitation. science.gov

Table 1: Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | 3.92 science.gov |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to indicate different charge regions. uni-muenchen.de Typically, red and yellow areas represent negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). ias.ac.in For this compound, an MEP map would highlight the nucleophilic character of the oxygen and nitrogen atoms and the electrophilic character of the hydrogen atoms. ias.ac.in This provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns. uni-muenchen.deias.ac.in

Fukui Functional Analysis for Predicting Reaction Sites

Fukui functional analysis is a more quantitative method for predicting the most reactive sites in a molecule. researchgate.net It is based on the change in electron density at a particular point in the molecule when an electron is added or removed. This analysis helps to identify the specific atoms that are most likely to act as nucleophiles (donating electrons) or electrophiles (accepting electrons). researchgate.net For substituted benzoic acids, this analysis can pinpoint the reactivity of the different functional groups attached to the aromatic ring. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-sulfobenzoic acid |

| 5-sulfosalicylic acid |

| 3-sulfobenzoic acid |

| 3-nitro-5-sulfobenzoic acid |

| 2-amino-5-fluorobenzoic acid |

| 2-amino-5-chlorobenzoic acid |

| 2-amino-5-bromobenzoic acid |

| N-acetyl-DL-methionine |

| 3-aminobenzoic acid |

| salicylic acid |

| 3,5-diisopropylsalicylic acid |

| 3-methyl-2-thiophenecarboxylic acid |

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the computational and theoretical investigations for the compound This compound that align with the requested outline.

Searches for this specific molecule did not yield studies covering Natural Bond Orbital (NBO) analysis, Hirshfeld surface analysis, molecular dynamics simulations, or MM/PBSA binding free energy calculations. While computational studies are available for related isomers, such as 2-Amino-4-sulfobenzoic acid and 5-Sulfosalicylic acid, the strict focus on "this compound" as per the instructions prevents the inclusion of data from these other compounds.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings for the specified analytical methods and compound.

Research Applications of 3 Amino 5 Sulfobenzoic Acid and Its Structural Analogs

Role as a Chemical Intermediate in Organic Synthesis

3-Amino-5-sulfobenzoic acid, also known as 5-sulfoanthranilic acid, is a versatile organic compound characterized by the presence of an amino group, a sulfonic acid group, and a carboxylic acid group attached to a benzene (B151609) ring. This unique combination of functional groups makes it a valuable building block and precursor in various synthetic applications.

The distinct functional groups of this compound and its analogs allow for a wide range of chemical transformations, positioning it as a key intermediate in the synthesis of more complex molecules. The amino group can undergo reactions such as diazotization, acylation, and alkylation, while the carboxylic and sulfonic acid groups provide sites for esterification, amidation, and salt formation.

For instance, its structural analog, 2-amino-5-sulfobenzoic acid, is utilized as a building block in the synthesis of other chemicals. Another analog, 3-amino-2-hydroxy-5-sulfobenzoic acid (also known as 3-amino-5-sulfosalicylic acid), is an important compound in pharmaceutical applications and is linked to the synthesis of Calcipotriol, a synthetic vitamin D3 analog. chemicalbull.com The reactivity of these compounds allows them to serve as starting materials for creating a diverse array of organic structures.

The related compound, 5-amino-2-chloro-4-sulfobenzoic acid, serves as an intermediate in the synthesis of various therapeutic agents and is used in biochemical research. Similarly, 2-amino-3,5-dibromobenzaldehyde (B195418) can react with other precursors to form complex aromatic compounds. chemicalbull.com The presence of multiple reactive sites on these molecules makes them integral to the construction of elaborate molecular architectures.

A significant application of this compound and its isomers is in the manufacturing of dyes and pigments. The amino group is readily diazotized and coupled with various components to produce a wide spectrum of azo dyes. The sulfonic acid group enhances the water solubility of the resulting dyes, which is a crucial property for their application in the textile industry.

A structural analog, 3-amino-2-hydroxy-5-sulfobenzoic acid, is explicitly listed as a dye intermediate. chemicalbull.comdyestuffintermediates.com It is used in the synthesis of several dyes, including C.I. Mordant Violet 46, C.I. Mordant Brown 51, C.I. Acid Brown 146, C.I. Acid Brown 211, and C.I. Direct Brown 173. dyestuffintermediates.com For example, the synthesis of Acid Brown 146 involves the diazotization of 3-amino-2-hydroxy-5-sulfobenzoic acid, which is then coupled with 5-Aminonaphthalene-2-sulfonic acid. dyestuffintermediates.com

Furthermore, a patent from 1943 describes the use of amino sulfonic acids containing a carboxylic group, such as 2-amino-5-sulfobenzoic acid, as intermediates for azo dyestuffs. google.com These intermediates can be reacted with diketene (B1670635) to form products that readily couple with diazotized amines to produce azo dyes. google.com This highlights the long-standing importance of sulfobenzoic acid derivatives in the dye industry.

Building Block for Complex Organic Molecules

Functionalization in Advanced Materials Development

The unique trifunctional nature of this compound and its analogs makes them excellent candidates for the functionalization and development of advanced materials. Their ability to interact with and modify various substrates has led to applications in nanotechnology and materials science.

Graphene oxide (GO), with its abundant oxygen-containing functional groups, is a prime substrate for chemical modification. scirp.orgmdpi.com The amino and sulfonic acid groups of aminobenzoic acid derivatives can be covalently attached to the GO surface, altering its properties for specific applications.

For example, a one-step method involving the electrochemical exfoliation of graphite (B72142) in the presence of 4-aminobenzoic acid has been used to prepare functionalized graphene oxide (EGO-ABA). mdpi.com This functionalization was found to increase the density of oxygenated functional groups and enhance the material's specific capacitance, making it promising for supercapacitors. mdpi.com In another study, graphene oxide was derivatized by reacting it with 2-hydroxy-5-sulfobenzoic acid to create a new nanomaterial, GSO. scirp.org This modification leverages the carboxylic groups on GO for esterification, demonstrating the versatility of these compounds in creating novel graphene-based materials. scirp.org

The functionalization of reduced graphene oxide (rGO) with amino-cyclodextrins has also been explored. nih.gov This process involves activating the oxygen-containing groups on graphene oxide with a carbodiimide (B86325) to facilitate the attachment of amino-cyclodextrin through amide bond formation. nih.gov

The carboxylic acid and sulfonic acid groups of this compound and its analogs are excellent coordinating agents for metal ions, making them ideal ligands for the construction of supramolecular coordination compounds and metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. google.com

The structural analog 2-amino-5-sulfobenzoic acid (H₂asba) has been used as a multifunctional ligand to build supramolecular networks. nih.gov Researchers synthesized a new cadmium(II) coordination compound using H₂asba and an auxiliary ligand, resulting in a three-dimensional network. nih.gov Another analog, 5-aminoisophthalic acid, which has two carboxylic acid groups and an amino group, is widely used in the synthesis of MOFs. researchgate.netmdpi.com It can be combined with other ligands, like 4,4'-bipyridine, to create pillar-layer MOFs with defined channels. researchgate.net These frameworks have shown potential for applications such as iodine absorption. researchgate.net

Furthermore, dysprosium-based MOFs have been synthesized using 5-aminoisophthalic acid, exhibiting interesting luminescence properties that could be applied in chemical sensors. mdpi.com The amino group on the ligand provides a valuable site for further functionalization, allowing for the incorporation of different pendant groups to tune the material's properties. researchgate.net

Derivatization for Graphene Oxide Modifications and Nanoparticle Synthesis

Catalytic Roles in Organic Reactions

While the primary applications of this compound are as a synthetic intermediate and a material functionalization agent, its structural analogs have shown potential in catalysis. The presence of both acidic (sulfonic acid, carboxylic acid) and basic (amino) functional groups within the same molecule allows for bifunctional or organocatalytic activity.

A structural analog, 2-hydroxy-5-sulfobenzoic acid, has been demonstrated to be an efficient organocatalyst for the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net The catalyst is effective, reusable, and works under solvent-free or aqueous conditions, highlighting its utility in green chemistry. researchgate.net

Another related compound, 2-amino-5-sulfobenzoic acid, has been used as a co-catalyst in the copper-catalyzed dehydration of alcohols. Additionally, catalysts derived from chiral 1,2-diamines and 2-sulfobenzoic acid have been developed for enantioselective Michael additions. beilstein-journals.org These catalysts, which contain both a primary amino group and a sulfonic acid group, can form chelates with metal ions and activate substrates for nucleophilic attack. beilstein-journals.org The field of aminocatalysis, which utilizes amino acids and their derivatives, is a broad area of research where such bifunctional compounds could play a significant role. routledge.com

Exploration of Organocatalytic Properties in Multi-Component Reactions

While direct and extensive research on this compound as an organocatalyst in multi-component reactions (MCRs) is not widely documented, the catalytic potential of its structural analogs, particularly aminobenzoic acids and sulfonic acids, has been a subject of significant investigation. These analogs have demonstrated considerable efficacy in promoting complex chemical transformations, offering insights into the potential roles of this compound.

Structural analogs such as various aminobenzoic acids have been identified as effective water-soluble catalysts for reactions like hydrazone and oxime formation. nih.gov For instance, 3-aminobenzoic acid has shown better catalytic performance than its 4-aminobenzoic acid counterpart in certain contexts, suggesting that the positioning of the amino and carboxylic acid groups is crucial for catalytic activity. nih.gov The presence of both an acidic (sulfonic acid) and a basic (amino) group in this compound suggests it could function as a bifunctional catalyst.

Furthermore, sulfanilic acid (4-aminobenzenesulfonic acid), another close structural analog, has been successfully employed as an organocatalyst in various MCRs. Its zwitterionic nature is believed to be key to its catalytic prowess in environmentally friendly protocols. ucv.ro Research has showcased sulfanilic acid's ability to catalyze the synthesis of diverse heterocyclic compounds, including β-amino ketones through the Mannich reaction and bis(indolyl)methanes. dntb.gov.uasamipubco.com These examples underscore the catalytic potential inherent in the shared structural motifs with this compound.

The Biginelli reaction, a classic MCR for producing dihydropyrimidinones (DHPMs) with significant biological activities, has been a fertile ground for exploring various catalysts. beilstein-journals.orgorientjchem.org While a range of Brønsted and Lewis acids have been used, the exploration of aminobenzoic acid derivatives continues to be an area of interest. beilstein-journals.orgorientjchem.orgkashanu.ac.ir For example, para-aminobenzoic acid supported on nanoparticles has been shown to be a highly efficient catalyst for the synthesis of dihydroquinazolinones. sciforum.netresearchgate.net These findings suggest that this compound could potentially serve as an effective catalyst in similar MCRs, leveraging its acidic and basic functionalities to facilitate the reaction cascade.

Interactive Table: Catalytic Applications of Structural Analogs in Multi-Component Reactions

| Catalyst/Analog | Reaction Type | Product | Key Findings |

| 3-Aminobenzoic Acid | Hydrazone/Oxime Formation | Hydrazones, Oximes | Exhibited better performance than 4-aminobenzoic acid, highlighting the importance of functional group positioning. nih.gov |

| Sulfanilic Acid | Mannich Reaction | β-Amino Ketones | Proved to be a highly competent catalyst for one-pot synthesis. dntb.gov.ua |

| Sulfanilic Acid | Bis(indolyl)methane Synthesis | Bis(indolyl)methanes | Acted as an efficient, non-toxic organocatalyst in green solvents. samipubco.com |

| para-Aminobenzoic Acid (supported) | Dihydroquinazolinone Synthesis | Dihydroquinazolinones | Demonstrated high efficiency as a heterogeneous nanocatalyst. sciforum.netresearchgate.net |

| 2-Hydroxy-5-sulfobenzoic acid | 1-Amidoalkyl-2-naphthol Synthesis | 1-Amidoalkyl-2-naphthols | Efficiently catalyzed the one-pot, three-component reaction under solvent-free conditions. researchgate.net |

Acidic Catalysis in Diverse Synthetic Transformations

The sulfonic acid group in this compound imparts significant acidic character, making it and its analogs potent catalysts for a variety of synthetic transformations that proceed via acid catalysis. The zwitterionic nature of compounds like sulfanilic acid, arising from the presence of both an amino and a sulfonic acid group, contributes to their unique catalytic properties. ucv.ro

Sulfanilic acid has been demonstrated to be a versatile and efficient catalyst in the synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions, outperforming several other organoacids. researchgate.net Its utility extends to the synthesis of quinoxaline (B1680401) derivatives and 1,5-benzodiazepine derivatives, showcasing its broad applicability. ucv.ro The acidity of sulfanilic acid (pKa of 3.23 in water) is notably higher than that of benzoic acid, contributing to its effectiveness as a catalyst. ucv.ro

Similarly, 2-hydroxy-5-sulfobenzoic acid (5-sulfosalicylic acid) has been utilized as an efficient organocatalyst for the three-component synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.nettandfonline.com The presence of the sulfonic acid group is crucial for these transformations, which can be conducted under mild conditions, often in aqueous media or solvent-free, aligning with the principles of green chemistry. researchgate.nettandfonline.com

The development of axially chiral sulfonic acids for Brønsted acid catalysis further highlights the importance of the sulfonic acid moiety in designing specialized catalysts. acs.org These catalysts have shown promise in enantioselective synthesis, a critical area in modern organic chemistry. rsc.orgresearchgate.net The strategic placement of functional groups that can engage in hydrogen bonding or other non-covalent interactions can significantly influence the stereochemical outcome of a reaction. beilstein-journals.org The structure of this compound, with its potential for such interactions, suggests it could be a valuable scaffold for developing novel chiral catalysts.

Application as a Derivatization Agent in Analytical Chemistry

Enhancing Detection and Separation in Chromatography-Mass Spectrometry Techniques

In the realm of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to enhance the detection and separation of analytes. While specific applications of this compound as a derivatization agent are not extensively detailed in the available literature, the principles of its use can be inferred from related compounds and techniques. The sulfonic acid group introduces a permanent negative charge, which can significantly improve ionization efficiency in negative-ion mode electrospray ionization-mass spectrometry (ESI-MS).

The use of sulfonate-containing derivatization reagents is a well-established approach. For instance, a method for the detection of amino acid sequences in peptides and proteins involves derivatization at the N-terminus with a compound containing a reactive group that binds to the amino group, followed by analysis in negative-ion mode mass spectrometry. google.com The presence of a sulfonic acid group in the derivatizing agent facilitates the generation of negatively charged ions, leading to characteristic fragmentation patterns that aid in sequencing.

Furthermore, 3-sulfobenzoic acid succinimidyl ester is another example of a sulfonate-containing labeling reagent used in proteomic analysis. acs.org This type of reagent reacts with primary amino groups in peptides and proteins, introducing the sulfonate tag. This modification can improve the chromatographic behavior of the analytes on reverse-phase columns and enhance their MS detection. Given its structure, this compound could be chemically modified to create a reactive ester at its carboxylic acid group, turning it into a derivatization agent for primary and secondary amines, thus enhancing their LC-MS analysis.

Reagents in Peptide and Protein Analysis Methodologies

Peptide mapping is a cornerstone technique for the characterization of proteins, providing detailed information about their primary structure and post-translational modifications. elementlabsolutions.comlcms.cz This process typically involves the enzymatic digestion of the protein into smaller peptides, which are then separated and analyzed, often by LC-MS. researchgate.net To ensure complete digestion, the protein's higher-order structure must be disrupted through denaturation, and disulfide bonds need to be reduced and alkylated. elementlabsolutions.comnih.gov

While this compound itself is not a standard reagent in these preparatory steps, the underlying chemical principles are relevant. The acidic nature of the sulfonic acid group could potentially be utilized in the denaturation step, although chaotropic agents like urea (B33335) and guanidine (B92328) hydrochloride are more commonly employed for this purpose. phenomenex.com

The true potential of this compound in this context likely lies in its application as a derivatization agent, as discussed previously. By tagging peptides with this compound, their analytical properties can be favorably altered. For example, the introduction of the sulfonic acid group can increase the hydrophilicity of peptides, which may be advantageous in certain chromatographic separations. Moreover, the permanent charge can lead to more predictable and enhanced signals in mass spectrometry, aiding in the identification and quantification of peptides, including those with modifications.

Interactive Table: Common Reagents in Peptide Mapping

| Reagent Type | Example Reagent(s) | Purpose in Peptide Mapping |

| Denaturant | Urea, Guanidine Hydrochloride | Disrupts the protein's higher-order structure to allow for complete digestion. phenomenex.com |

| Reducing Agent | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | Reduces disulfide bonds within the protein. elementlabsolutions.com |

| Alkylating Agent | Iodoacetamide (IAA) | Prevents the reformation of disulfide bonds after reduction. elementlabsolutions.com |

| Proteolytic Enzyme | Trypsin, Lys-C | Cleaves the protein at specific amino acid residues to generate a predictable set of peptides. elementlabsolutions.comlcms.cz |

Exploration of Biochemical Interactions and Enzyme Studies

Research on Protein Precipitation Mechanisms Utilizing Similar Compounds

The precipitation of proteins is a fundamental technique in biochemistry, used for concentrating protein samples, removing contaminants, and as a step in protein purification. abcam.comnih.gov The mechanism of precipitation can be influenced by various factors, including the addition of salts, organic solvents, or acids. abcam.com Compounds structurally similar to this compound, particularly sulfosalicylic acid (2-hydroxy-5-sulfobenzoic acid), are well-known protein precipitating agents.

Sulfosalicylic acid is widely used in clinical chemistry to determine the protein content in urine. wikipedia.orglaboratorytests.orgh3abionet.org The addition of sulfosalicylic acid to a urine sample causes the precipitation of dissolved proteins, and the resulting turbidity can be measured to quantify the protein concentration. laboratorytests.org The mechanism involves the neutralization of the protein's surface charges by the sulfosalicylate anion, leading to a decrease in the protein's solubility and subsequent aggregation and precipitation. zmchdahod.org This process is driven by the disruption of the protein's hydration shell and the formation of insoluble protein-sulfosalicylate complexes. zmchdahod.orgucla.edu

The precipitation is effective for a range of proteins, including albumin, hemoglobin, and Bence Jones proteins. laboratorytests.org The acidic nature of the sulfonic acid group plays a critical role in this process, as it protonates the protein, altering its net charge and leading to precipitation, particularly on the acidic side of the protein's isoelectric point. zmchdahod.org

Organic solvents like ethanol (B145695) are also used for protein precipitation. abcam.comresearchgate.net The mechanism here involves the reduction of the dielectric constant of the solvent, which increases the electrostatic attraction between protein molecules, and the disruption of the hydration layer around the protein. researchgate.net The study of how different precipitants affect the protein composition of a sample is crucial, as precipitation can lead to the selective loss of certain proteins. nih.gov The bifunctional nature of this compound, possessing both a charged sulfonic acid group and an amino group capable of hydrogen bonding, suggests it could have interesting and potentially tunable effects on protein solubility and precipitation.

Investigation of Enzyme Inhibition Profiles and Interaction Dynamics with Biological Macromolecules

The structural framework of this compound, characterized by its amino, sulfonic acid, and carboxylic acid functional groups, makes it and its analogs valuable scaffolds in the design of enzyme inhibitors. Research has focused on elucidating how these molecules interact with and inhibit the activity of various biological macromolecules, leading to potential therapeutic applications. The investigations span several key enzyme families, including sirtuins, cholinesterases, and carbonic anhydrases.

Inhibition of Sirtuin Deacetylases

A significant area of research has been the development of sulfobenzoic acid derivatives as inhibitors of sirtuin-2 (SIRT2), a class of NAD⁺-dependent deacetylases. nih.gov SIRT2 has emerged as a therapeutic target for neurodegenerative disorders like Parkinson's and Huntington's diseases, making its inhibition a key area of study. nih.govfrontiersin.org

Analogs based on the sulfobenzoic acid scaffold have been identified as potent SIRT2 inhibitors. nih.gov Among these, compounds AK-1 and AK-7 are notable examples that have demonstrated neuroprotective effects in various disease models. nih.govnih.govfrontiersin.org AK-1 was found to have a half-maximal inhibitory concentration (IC₅₀) of 12.5 μM against SIRT2. nih.govnih.gov Its structural analog, AK-7, exhibits a similar potency with an IC₅₀ of 15.5 μM. nih.gov Further studies have aimed to optimize this scaffold, leading to the synthesis of 176 analogs to improve potency and selectivity over other human sirtuins, namely SIRT1 and SIRT3. nih.gov This work yielded compounds with enhanced potency for SIRT2 inhibition. nih.gov For instance, the SIRT2 inhibitor AGK2 shows an IC₅₀ of 3.5 μM. nih.govfrontiersin.org

The interaction dynamics of these inhibitors have also been explored. AK-7, for example, functions as a competitive inhibitor at the NAD⁺ binding site of the SIRT2 enzyme. frontiersin.org Structure-activity relationship (SAR) studies have been crucial in understanding how different substituents on the sulfobenzoic acid structure influence inhibitory activity, guiding the synthesis of more active analogs. nih.govrsc.org

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| AK-1 | SIRT2 | 12.5 | nih.govnih.gov |

| AK-7 | SIRT2 | 15.5 | nih.gov |

| AGK2 | SIRT2 | 3.5 | nih.govfrontiersin.org |

Inhibition of Cholinesterases and Other Enzymes

Structural analogs of this compound have been investigated as inhibitors of other key enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrase (CA), and glutathione-related enzymes.

Derivatives of aminobenzoic acid have shown significant potential as cholinesterase inhibitors, which is relevant for conditions such as Alzheimer's disease. researchgate.netnih.gov A study involving a series of aminobenzoic acid derivatives found that one benzoyl-containing compound (5b) had a potent inhibitory effect on acetylcholinesterase, with an IC₅₀ value of 1.66 ± 0.03 µM. researchgate.net In the same study, another derivative (2c) was the most effective against butyrylcholinesterase, with an IC₅₀ of 2.67 ± 0.05 µM. researchgate.net Molecular docking studies supported these findings, with the most potent AChE inhibitor showing a binding energy (ΔG) of -9.54 Kcal/mol. researchgate.net

In the context of carbonic anhydrases, proton-transfer compounds synthesized using this compound (Hsba) were evaluated for their in vitro inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). tandfonline.com Other studies have also calculated IC₅₀ values for various benzoic acid derivatives against CA. aip.org Specifically, the analog 2-hydroxy-5-sulfobenzoic acid was investigated for its inhibitory properties against AChE. researchgate.net

Furthermore, derivatives of 3-aminobenzoic acid methyl ester have been assessed as inhibitors of glutathione (B108866) S-transferase (GST) and glutathione reductase (GR). researchgate.net These enzymes are crucial in cellular detoxification processes. The research identified that methyl 3-amino-5-chlorobenzoate had the most significant inhibitory effect on human glutathione reductase (hGR) with an inhibition constant (Ki) of 0.524 ± 0.109 μM. researchgate.net Meanwhile, methyl 3-amino-4-nitrobenzoate was the most effective inhibitor against human glutathione S-transferase (hGST), with a Ki value of 37.05 ± 4.487 μM. researchgate.net These inhibition studies were supported by molecular docking analyses to understand the binding interactions. researchgate.net

| Compound/Derivative Class | Target Enzyme | Inhibition Value (IC₅₀ or Kᵢ) | Inhibition Type | Reference |

|---|---|---|---|---|

| Aminobenzoic acid derivative (5b) | Acetylcholinesterase (AChE) | 1.66 ± 0.03 µM (IC₅₀) | Not Specified | researchgate.net |

| Aminobenzoic acid derivative (2c) | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 µM (IC₅₀) | Not Specified | researchgate.net |

| Methyl 3-amino-5-chlorobenzoate | Glutathione Reductase (hGR) | 0.524 ± 0.109 μM (Kᵢ) | Not Specified | researchgate.net |

| Methyl 3-amino-4-nitrobenzoate | Glutathione S-Transferase (hGST) | 37.05 ± 4.487 μM (Kᵢ) | Not Specified | researchgate.net |

| Carboxamide-based p-aminobenzoic acid derivatives | Acetylcholinesterase (AChE) | Kᵢ = 0.041 ± 0.60 µM | Non-competitive | nih.gov |

| Carboxamide-based p-aminobenzoic acid derivatives | Butyrylcholinesterase (BChE) | Kᵢ = 8.46 ± 0.66 µM | Non-competitive | nih.gov |

Environmental Research Pertaining to Sulfonated Aminobenzoic Acids

Biodegradability Studies of Sulfonated Aromatic Amines and Analogs

The biodegradability of sulfonated aromatic amines is a complex subject, influenced by the position of the sulfonate and amino groups on the benzene (B151609) ring. While many aromatic amines are readily biodegradable under aerobic conditions, the presence of a sulfonic acid group can make them more resistant to microbial degradation. researchgate.netwur.nl

Research has shown that some specific bacterial cultures can degrade sulfonated azo dyes and their resulting aromatic amine byproducts. wur.nl For instance, certain bacterial strains have demonstrated the ability to mineralize compounds like 4-aminobenzenesulfonic acid. wur.nl However, the degradation of other isomers, such as 3-aminobenzenesulfonate, may require specific microbial strains. d-nb.info In some cases, co-cultures of different bacterial strains are necessary to achieve complete degradation. d-nb.infoasm.org For example, a co-culture of five defined bacteria was able to completely degrade seven different substituted benzenesulfonic acids. d-nb.info

Anaerobic conditions generally see the reduction of the azo group in dyes, leading to the formation of aromatic amines, but the amines themselves are often not degraded further under these conditions. wur.nl However, some studies have shown partial anaerobic biodegradation of aminobenzoic acids, with methane (B114726) production observed from aquifer slurries amended with these compounds. capes.gov.br The stability of the benzene ring is increased by the sulfonic functional group, making these compounds highly resistant to biodegradation and prone to accumulation in water bodies. researchgate.net

Fate and Persistence in Aquatic and Wastewater Treatment Systems

The fate of sulfonated aminobenzoic acids in aquatic environments and wastewater treatment plants (WWTPs) is a key area of environmental research. Due to their high water solubility, these compounds are likely to be found predominantly in the hydrosphere if released into the environment. acs.org Their presence in industrial wastewater is a primary pathway for entering aquatic systems. eaht.org

In WWTPs, the removal of these compounds can be challenging. While aerobic treatment stages can degrade some aromatic amines, the sulfonated varieties often show persistence. wur.nl The efficiency of removal can be influenced by the specific microbial communities present in the treatment system. researchgate.net In some cases, bioaugmentation with specific degrading bacteria may be necessary to enhance their removal. wur.nl

Once in the aquatic environment, the persistence of these compounds can lead to their accumulation. researchgate.net The relatively high polarity of aromatic amines suggests they can easily permeate through soil, posing a potential risk of groundwater contamination. acs.org Furthermore, the presence of these compounds in water sources can be a concern for drinking water quality, as they may react with disinfectants like chlorine to form potentially harmful byproducts. canada.ca

Methodologies for Environmental Contaminant Detection and Water Quality Assessment

Accurate and sensitive analytical methods are essential for monitoring the presence of sulfonated aminobenzoic acids in the environment and assessing water quality. oup.comsolubilityofthings.com Various analytical techniques are employed for the detection and quantification of these compounds in different environmental matrices.

Commonly Used Analytical Techniques:

| Technique | Description |

| High-Performance Liquid Chromatography (HPLC) | A widely used method for separating and identifying sulfonated aromatic amines. oup.comresearchgate.net It can be coupled with various detectors, such as UV-Vis or mass spectrometry (MS), for enhanced sensitivity and specificity. oup.comsielc.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Another powerful technique used for the analysis of aromatic amines, often requiring derivatization to make the compounds volatile. oup.comresearchgate.net |

| Capillary Electrophoresis (CE) | A high-resolution separation technique that has been successfully used for the determination of sulfophenyl carboxylic acids in groundwater samples. ebi.ac.ukresearchgate.net |

| Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC-MS) | This method involves thermally decomposing the sample to identify non-volatile compounds like sulfonated azo dyes by analyzing their volatile pyrolysis products. researchgate.net |

These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances from the matrix. oup.comresearchgate.net The development of these analytical methods is crucial for tracking the fate of these contaminants and ensuring the effectiveness of wastewater treatment processes.

Research on Degradation Products and Their Environmental Implications

During the biodegradation of sulfonated azo dyes, the initial step is typically the reductive cleavage of the azo bond, resulting in the formation of aromatic amines. wur.nl Further aerobic degradation of these amines can lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and sulfate. wur.nl However, incomplete degradation can result in the accumulation of intermediate products. For example, the degradation of some sulfonated aromatic compounds can lead to the formation of sulfocatechol. scispace.com

The photooxidation of related aromatic compounds in water can produce byproducts such as sulfobenzoic acids, which can lower the pH of the solution. acs.org The environmental impact of these degradation products needs to be considered, as some may be more toxic or persistent than the parent compound. amazonaws.comtandfonline.com For instance, some degradation products of azo dyes have been identified as being toxic, carcinogenic, or mutagenic. wur.nl Therefore, a complete understanding of the degradation pathways and the resulting products is essential for a comprehensive assessment of the environmental risks associated with sulfonated aminobenzoic acids.

Future Research Trajectories for 3 Amino 5 Sulfobenzoic Acid

Development of Greener Synthetic Pathways and Sustainable Production Methods

The current production of aminobenzoic acids often relies on chemical syntheses using petroleum-derived precursors, which raises concerns about toxicity and environmental pollution. mdpi.com A significant future research trajectory is the development of green and sustainable methods for producing 3-Amino-5-sulfobenzoic acid. Traditional synthesis involves multi-step chemical processes, such as the sulfonation of benzoic acid, followed by nitration and subsequent hydrogenation of the nitro group. prepchem.com While effective, these methods often involve harsh reagents and generate considerable waste. tandfonline.comtandfonline.com

Future research is pivoting towards two main areas: biocatalysis and the adoption of green chemistry principles for chemical synthesis.

Biosynthesis: The shikimate pathway, utilized by microorganisms, is a key route for producing aromatic amino acids from simple carbon sources like glucose. mdpi.com Research has demonstrated the biosynthesis of ortho-, meta-, and para-aminobenzoic acid in engineered microbes like E. coli. mdpi.com A forward-looking goal is to engineer a specific biosynthetic pathway for this compound, which would leverage renewable feedstocks and reduce reliance on hazardous chemicals. mdpi.com

Green Chemistry Approaches: For chemical synthesis, the focus is on improving "atom economy" and "step economy"—maximizing the incorporation of reactant atoms into the final product and reducing the number of synthetic steps. tandfonline.com This includes exploring catalytic hydrogenation with H₂ gas to replace hazardous hydride reagents and using benign solvents like water. tandfonline.comresearchgate.net The use of recyclable catalysts and energy-efficient reaction conditions, such as microwave-assisted synthesis, are also promising avenues for reducing the environmental footprint of production. nih.govbiomatik.com

| Synthesis Approach | Key Characteristics | Future Research Focus |

| Traditional Chemical Synthesis | Multi-step process (sulfonation, nitration, hydrogenation); uses petroleum precursors and harsh reagents. prepchem.com | Process optimization to reduce waste and energy consumption. |

| Green Chemical Synthesis | Emphasizes atom and step economy; uses safer reagents (e.g., H₂ gas), benign solvents (e.g., water), and recyclable catalysts. tandfonline.comtandfonline.comresearchgate.net | Development of novel, highly efficient catalytic systems; solvent-free reaction conditions. |

| Biosynthesis | Utilizes engineered microorganisms and renewable feedstocks (e.g., glucose) via pathways like the shikimate pathway. mdpi.com | Metabolic engineering of microbes for direct production of this compound; optimizing fermentation yields. |

Integration of Multi-Fidelity Computational and Experimental Techniques for Predictive Modeling

To accelerate the discovery of new materials and optimize reaction pathways, future research will increasingly rely on the integration of computational modeling and experimental data. Multi-fidelity modeling is an emerging framework that combines lower-fidelity, computationally inexpensive data (like Density Functional Theory, DFT, calculations) with higher-fidelity, expensive experimental results to create robust predictive models. chemrxiv.orgarxiv.org